molecular formula C7H3ClF3NO2 B146372 2-Chloro-5-nitrobenzotrifluoride CAS No. 777-37-7

2-Chloro-5-nitrobenzotrifluoride

Cat. No.: B146372
CAS No.: 777-37-7
M. Wt: 225.55 g/mol
InChI Key: HQROXDLWVGFPDE-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3ClF3NO2. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzotrifluoride can be synthesized through the nitration of 2-chlorobenzotrifluoride. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow reactors, which offer better control over reaction conditions and impurities compared to traditional batch reactors. This method enhances the efficiency and yield of the compound .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Chloro-5-nitrobenzotrifluoride is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Used in the development of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Plays a role in the synthesis of potential therapeutic agents.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzotrifluoride is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic attack, facilitating the formation of various substituted products. These reactions are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • 4-Chloro-3-nitrobenzotrifluoride
  • 3,4-Dichlorobenzotrifluoride
  • 2,4-Dichlorobenzotrifluoride
  • 3-Nitrobenzotrifluoride
  • 2-Chlorobenzotrifluoride

Comparison: 2-Chloro-5-nitrobenzotrifluoride is unique due to the specific positioning of the chloro, nitro, and trifluoromethyl groups on the benzene ring. This arrangement significantly influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it exhibits distinct reactivity patterns, making it valuable in specific synthetic applications .

Properties

IUPAC Name

1-chloro-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQROXDLWVGFPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061130
Record name 2-Chloro-5-nitrobenzotrifluoride
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Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-37-7
Record name 2-Chloro-5-nitrobenzotrifluoride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-
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Record name 777-37-7
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Record name Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-
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Record name 2-Chloro-5-nitrobenzotrifluoride
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Record name 2-chloro-α,α,α-trifluoro-5-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Chloro-5-nitrobenzotrifluoride in scientific research?

A1: this compound is primarily used as a precursor for synthesizing various aromatic diamines, which are then used to create polyimides and other polymers. [, , , , , , , , , , , , , , , , , , , ]

Q2: How is this compound typically reacted to form these diamines?

A2: The most common reaction involves a nucleophilic aromatic substitution with various dihydroxy compounds like hydroquinone, phenylhydroquinone, or bisphenols. This forms a dinitro intermediate, which is subsequently reduced catalytically, often using hydrazine and Pd/C, to yield the desired diamine. [, , , , , , , , , , , , , , , , , , , ]

Q3: Can you provide an example of a specific reaction using this compound?

A3: In a study, researchers synthesized 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane by reacting this compound with 2,2-bis(4-hydroxyphenyl)propane, followed by reduction with hydrazine and Pd/C. The resulting diamine was then used to create fluorinated polyimides. []

Q4: Why are researchers interested in incorporating this compound derivatives into polymers like polyimides?

A4: Introducing derivatives of this compound, which often contain trifluoromethyl (CF3) groups, can significantly enhance the properties of the resulting polymers. [, , , , , , , , , , , , , , , , , , , ]

Q5: What are some specific property improvements observed in polyimides synthesized with this compound derivatives?

A5: Research shows these polyimides often exhibit:

  • Improved Solubility: Enhanced solubility in various organic solvents, including less polar ones, facilitating easier processing and applications. [, , , , , , , , , , , , , , , , , , , ]
  • Lighter Color: Reduced color intensity compared to their non-fluorinated counterparts, leading to more desirable optical properties for specific applications. [, , , , , , , , , , , , , , , , , , , ]
  • Lower Dielectric Constant: Decreased dielectric constants, making them suitable for use in microelectronic applications where low dielectric properties are crucial. [, , , , , , , , , , , , , , , , , , , ]
  • Lower Moisture Absorption: Reduced moisture uptake, leading to improved dimensional stability and performance in humid environments. [, , , , , , , , , , , , , , , , , , , ]
  • Good Thermal Stability: High glass transition temperatures and decomposition temperatures, demonstrating their suitability for high-temperature applications. [, , , , , , , , , , , , , , , , , , , ]

Q6: What are some potential applications for these improved polyimides?

A6: The enhanced properties make these polyimides promising candidates for diverse applications, including:

    Q7: What is the molecular formula and weight of this compound?

    A7: this compound has the molecular formula C7H3ClF3NO2 and a molecular weight of 241.56 g/mol.

    Q8: How is this compound and its derivatives typically characterized?

    A8: Common characterization techniques include:

    • Single-crystal X-ray Diffraction: This technique allows researchers to determine the three-dimensional structure of a molecule. []

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